![molecular formula C9H7BrN2O2 B11759132 6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the bromination of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.
化学反应分析
Types of Reactions
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation of the methyl group.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the carboxylic acid group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation of the methyl group yields carboxylic acids or aldehydes.
Reduction Products: Reduction of the carboxylic acid group yields alcohols.
科学研究应用
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: Its derivatives are explored for their potential use in organic electronics and photonics.
作用机制
The mechanism of action of 6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The presence of the bromine atom and the carboxylic acid group allows for interactions with biological targets, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the methyl group, which may affect its biological activity and reactivity.
Uniqueness
6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
InChI 键 |
DQDONIZPMFCKPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2N1C=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


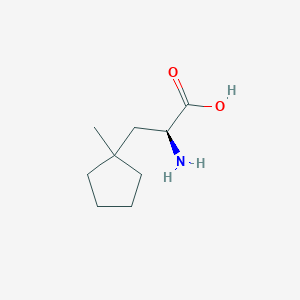
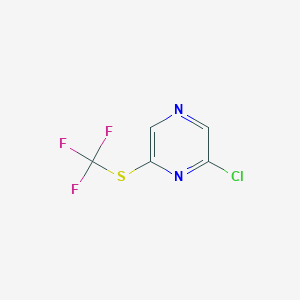

amine](/img/structure/B11759061.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)
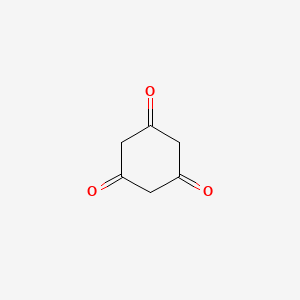
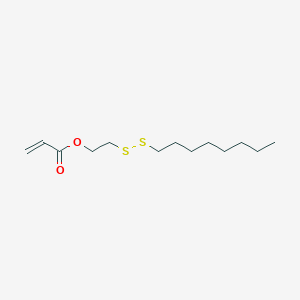
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,]nonan-7-one](/img/structure/B11759087.png)


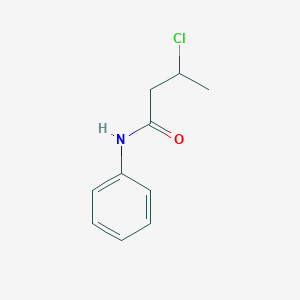
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
